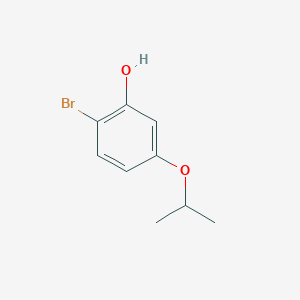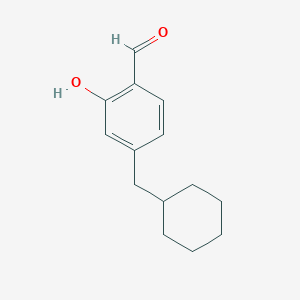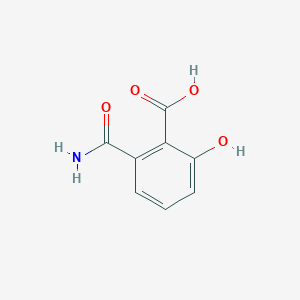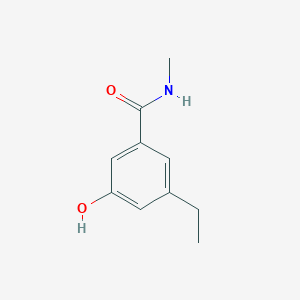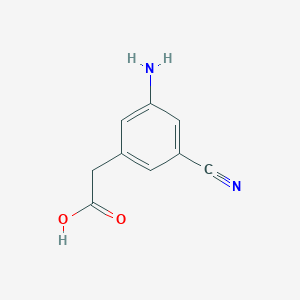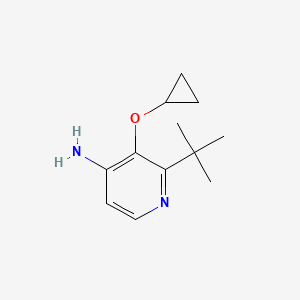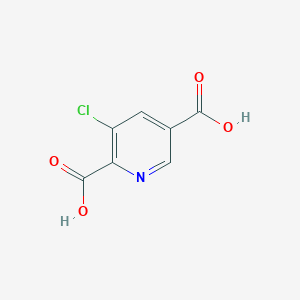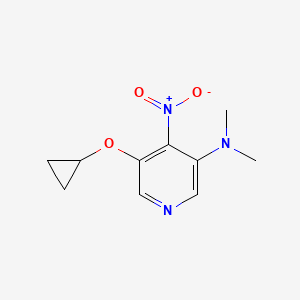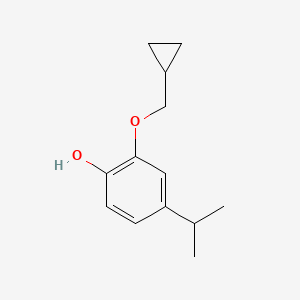
2-(Cyclopropylmethoxy)-4-isopropylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclopropylmethoxy)-4-isopropylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a cyclopropylmethoxy group and an isopropyl group attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethoxy)-4-isopropylphenol can be achieved through several synthetic routes. One common method involves the alkylation of 4-isopropylphenol with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures.
Another approach involves the use of Suzuki-Miyaura coupling reactions, where a boronic acid derivative of cyclopropylmethoxy is coupled with a halogenated isopropylphenol in the presence of a palladium catalyst and a base. This method offers high yields and selectivity under mild reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Cyclopropylmethoxy)-4-isopropylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups onto the phenol ring .
Aplicaciones Científicas De Investigación
2-(Cyclopropylmethoxy)-4-isopropylphenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of 2-(Cyclopropylmethoxy)-4-isopropylphenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the cyclopropylmethoxy and isopropyl groups can modulate the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Cyclopropylmethoxy)phenol
- 4-Isopropylphenol
- 2-(Cyclopropylmethoxy)-4-methylphenol
Uniqueness
2-(Cyclopropylmethoxy)-4-isopropylphenol is unique due to the combination of its cyclopropylmethoxy and isopropyl groups, which confer distinct chemical and physical properties. This combination enhances its potential for specific applications in medicinal chemistry and material science, distinguishing it from other similar compounds .
Propiedades
Fórmula molecular |
C13H18O2 |
|---|---|
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
2-(cyclopropylmethoxy)-4-propan-2-ylphenol |
InChI |
InChI=1S/C13H18O2/c1-9(2)11-5-6-12(14)13(7-11)15-8-10-3-4-10/h5-7,9-10,14H,3-4,8H2,1-2H3 |
Clave InChI |
RHDQMZUGJSPRMG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=C(C=C1)O)OCC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


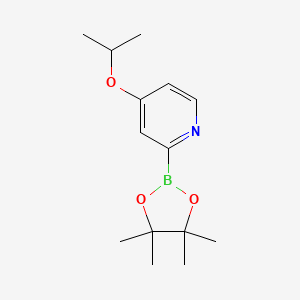
![Ethyl [6-chloro-5-(trifluoromethyl)pyridin-2-YL]acetate](/img/structure/B14847471.png)
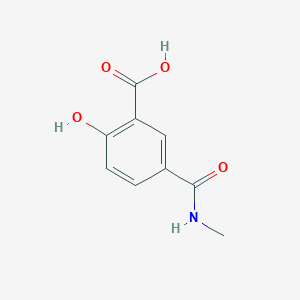
![2-[4-(Dimethoxymethyl)pyrimidin-2-YL]ethan-1-amine](/img/structure/B14847490.png)
![5-methyl-3,4,6,8,16-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10,12,14-heptaene](/img/structure/B14847492.png)
